Product packaging for [4-(4-Methoxyphenyl)cyclohexyl]methanol(Cat. No.:CAS No. 138828-57-6)

[4-(4-Methoxyphenyl)cyclohexyl]methanol

Cat. No.: B11882088
CAS No.: 138828-57-6
M. Wt: 220.31 g/mol
InChI Key: YFYMHBMWAWRGIL-UHFFFAOYSA-N
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Description

[4-(4-Methoxyphenyl)cyclohexyl]methanol is a useful research compound. Its molecular formula is C14H20O2 and its molecular weight is 220.31 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20O2 B11882088 [4-(4-Methoxyphenyl)cyclohexyl]methanol CAS No. 138828-57-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

138828-57-6

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

[4-(4-methoxyphenyl)cyclohexyl]methanol

InChI

InChI=1S/C14H20O2/c1-16-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h6-9,11-12,15H,2-5,10H2,1H3

InChI Key

YFYMHBMWAWRGIL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CCC(CC2)CO

Origin of Product

United States

Contextualizing the Cyclohexylmethanol Framework in Organic Chemistry

The cyclohexylmethanol framework, represented by the formula C₆H₁₁CH₂OH, is a fundamental building block in organic chemistry. wikipedia.org It consists of a saturated six-membered cyclohexane (B81311) ring attached to a hydroxymethyl group. wikipedia.orgnbinno.com This structure imparts a combination of a nonpolar cyclohexyl group and a polar hydroxyl group, influencing its reactivity and solubility. solubilityofthings.com

As a versatile intermediate, cyclohexylmethanol is integral to the synthesis of a wide array of more complex molecules across various sectors of the chemical industry, including pharmaceuticals, polymers, and agrochemicals. nbinno.comnbinno.com Its hydroxymethyl group serves as a reactive handle for numerous transformations, allowing for its conversion into corresponding aldehydes (cyclohexanecarboxaldehyde), carboxylic acids (cyclohexanecarboxylic acid), and other derivatives essential for drug development and materials science. nbinno.comnbinno.com

The synthesis of the cyclohexylmethanol core can be achieved through various established methods. A common industrial production route involves a two-step process starting from cyclohexene (B86901). The first step is the hydroformylation of cyclohexene to produce cyclohexanecarboxaldehyde (B41370), which is subsequently hydrogenated to yield cyclohexylmethanol. wikipedia.org Another synthetic approach involves the SN2 reaction of a suitable alkyl halide, such as cyclohexylmethyl bromide, with a strong nucleophile like the hydroxide (B78521) ion to introduce the required hydroxyl group. pearson.com

Significance of Methoxyphenyl Substitution in Molecular Design

The incorporation of a methoxyphenyl group into a molecular structure is a widely used strategy in molecular design to fine-tune a compound's physical, chemical, and biological properties. The methoxy (B1213986) group (-OCH₃) is an electron-donating group that can significantly influence the electronic environment of the aromatic ring and the molecule as a whole. Its position on the phenyl ring—whether ortho, meta, or para—is crucial in determining the extent of its effects. ias.ac.inmdpi.com

In the case of [4-(4-Methoxyphenyl)cyclohexyl]methanol, the methoxy group is in the para position, a configuration known to have pronounced effects. Research on other classes of organic molecules has shown that a para-methoxy substitution can significantly enhance nonlinear optical (NLO) properties. documentsdelivered.com This is attributed to increased electron delocalization, which can lead to larger first hyperpolarizability amplitudes, making such compounds promising candidates for NLO applications. documentsdelivered.com

Furthermore, the methoxy group's ability to engage in hydrogen bonding and alter lipophilicity is of great importance in medicinal chemistry. The electronic effects introduced by methoxy substituents can influence how a molecule interacts with biological targets. mdpi.commdpi.com For instance, in the field of new psychoactive substances (NPS), the position of the methoxy group on the aryl ring of arylcyclohexylamine derivatives can modulate their binding affinity for receptors like the N-methyl-D-aspartate (NMDA) receptor. researchgate.net This highlights the strategic role of methoxyphenyl groups in designing molecules with specific pharmacological profiles. The presence of this functional group can also impact the thermal stability and processing characteristics of materials, such as polymers and resins. acs.org

Overview of Research Gaps and Opportunities for 4 4 Methoxyphenyl Cyclohexyl Methanol

Systematic Nomenclature and Structural Representation

The systematic IUPAC name for this compound is derived by identifying the parent cyclohexane (B81311) ring and its substituents. The primary functional group is the alcohol, leading to the suffix "-methanol". The cyclohexane ring is the parent structure to which this methanol (B129727) group is attached. The other substituent on the ring is a 4-methoxyphenyl (B3050149) group. Therefore, the systematic name is This compound .

The structural representation of this compound is characterized by a cyclohexane ring with two substituents at the 1 and 4 positions. One substituent is a hydroxymethyl group (-CH₂OH), and the other is a phenyl group substituted with a methoxy (B1213986) group (-OCH₃) at its para-position.

Figure 1: 2D Structure of this compound
2D Structure of this compound
Note:

Isomeric Considerations: cis/trans and Enantiomeric Forms

Due to the presence of two substituents on the cyclohexane ring, this compound can exist as two geometric isomers: cis and trans.

cis-Isomer: In the cis-isomer, both the 4-methoxyphenyl and the hydroxymethyl groups are on the same side of the cyclohexane ring's plane.

trans-Isomer: In the trans-isomer, the 4-methoxyphenyl and the hydroxymethyl groups are on opposite sides of the cyclohexane ring's plane.

A crucial aspect of the stereochemistry of 1,4-disubstituted cyclohexanes is their chirality. Both the cis and trans isomers of this compound are achiral . This is because both molecules possess a plane of symmetry that passes through the C1 and C4 atoms of the cyclohexane ring and the substituents attached to them. Consequently, neither the cis nor the trans isomer has an enantiomer, and they are meso compounds.

Conformational Analysis of Substituted Cyclohexane Systems

The cyclohexane ring is not planar and predominantly adopts a stable chair conformation to minimize angular and torsional strain. In a substituted cyclohexane, the substituents can occupy either axial or equatorial positions. The interconversion between two chair conformations is known as a ring flip, during which axial substituents become equatorial and vice versa.

The spatial arrangement of substituents in the chair conformation significantly impacts the molecule's stability. Generally, substituents in the equatorial position are more stable than in the axial position due to the absence of unfavorable 1,3-diaxial interactions. These interactions are steric repulsions between an axial substituent and the axial hydrogen atoms on the same side of the ring.

For this compound, the conformational preference of the cis and trans isomers is determined by the steric bulk of the 4-methoxyphenyl and hydroxymethyl groups.

Trans-Isomer:

The trans-isomer can exist in two chair conformations:

Diequatorial: Both the 4-methoxyphenyl and hydroxymethyl groups are in equatorial positions.

Diaxial: Both substituents are in axial positions.

The diequatorial conformation is significantly more stable as it avoids the steric strain associated with 1,3-diaxial interactions. The 4-methoxyphenyl group is considerably bulkier than the hydroxymethyl group, and placing it in an axial position would result in substantial steric hindrance. Therefore, the trans-isomer will almost exclusively exist in the diequatorial conformation.

Cis-Isomer:

The cis-isomer also exists in two interconverting chair conformations. In both conformations, one substituent is in an axial position while the other is in an equatorial position.

Conformation A: 4-methoxyphenyl group is equatorial, and the hydroxymethyl group is axial.

Conformation B: 4-methoxyphenyl group is axial, and the hydroxymethyl group is equatorial.

To determine the more stable conformation, the relative steric bulk of the two substituents must be considered. The steric demand of a substituent is often quantified by its A-value, which is the difference in Gibbs free energy between the axial and equatorial conformations of a monosubstituted cyclohexane. A larger A-value indicates a greater preference for the equatorial position.

The following interactive table summarizes the conformational preferences of the isomers of this compound.

IsomerMore Stable ConformationSubstituent PositionsRationale
Trans Diequatorial4-methoxyphenyl: EquatorialHydroxymethyl: EquatorialAvoids significant 1,3-diaxial interactions for both bulky groups.
Cis Equatorial 4-methoxyphenyl / Axial hydroxymethyl4-methoxyphenyl: EquatorialHydroxymethyl: AxialThe much larger 4-methoxyphenyl group strongly prefers the equatorial position to minimize steric strain.

Strategies for Constructing the Substituted Cyclohexylmethanol Scaffold

The formation of the core structure of this compound involves the creation of a primary alcohol on a substituted cyclohexane ring. Key strategies to achieve this include the reduction of carboxylic acid derivatives and the application of organometallic reagents.

Reductive methods are a cornerstone for the synthesis of alcohols from carbonyl precursors. The Bouveault-Blanc reduction, a classic organic reaction, offers a powerful method for converting esters to primary alcohols using sodium metal in an alcohol solvent like ethanol. This technique is particularly useful for large-scale industrial syntheses where cost is a factor, serving as an alternative to metal hydride reagents. The reaction proceeds through a single-electron transfer mechanism from the sodium metal. For the synthesis of this compound, a suitable precursor ester, such as ethyl 4-(4-methoxyphenyl)cyclohexanecarboxylate, would be subjected to these conditions to yield the desired primary alcohol.

Catalytic hydrogenation and metal hydride reduction of carbonyl compounds represent another major pathway. The reduction of a 4-substituted cyclohexanone (B45756) is a common strategy for creating analogous cyclohexanol (B46403) structures. The stereochemical outcome of this reduction is highly dependent on the steric bulk of the reducing agent. tamu.edu Small hydride reagents, like sodium borohydride (B1222165) (NaBH₄), tend to favor axial attack on the carbonyl group, leading to the equatorial alcohol (trans isomer), while bulkier reagents, such as L-Selectride, favor equatorial attack, yielding the axial alcohol (cis isomer). tamu.edu The use of additives can further enhance stereoselectivity; for instance, the addition of cerium(III) chloride with NaBH₄ has been shown to significantly favor the formation of the trans-cyclohexanol from a 4-substituted cyclohexanone, achieving a selectivity greater than 16:1. acs.orgacs.org

Table 1: Comparison of Reducing Agents for 4-Substituted Cyclohexanones
Reducing AgentTypical Stereochemical OutcomeKey Features
Sodium Borohydride (NaBH₄)Axial attack, yielding trans-isomer (equatorial OH)Mild reductant, compatible with protic solvents. tamu.edu
L-SelectrideEquatorial attack, yielding cis-isomer (axial OH)Bulky reagent, high stereoselectivity for the cis product. tamu.edu
Lithium Aluminum Hydride (LiAlH₄)Can provide higher conversion and selectivity than NaBH₄. acs.orgHighly reactive, requires anhydrous conditions. tamu.edu
NaBH₄ with CeCl₃Strongly favors trans-isomer (>16:1 d.r.). acs.orgacs.orgAdditive-mediated enhancement of stereoselectivity.

Organometallic reagents, particularly Grignard reagents (R-MgX), are fundamental tools for carbon-carbon bond formation and the synthesis of alcohols. The nucleophilic carbon in the Grignard reagent readily attacks the electrophilic carbon of a carbonyl group. While the target molecule, this compound, is a primary alcohol, Grignard reactions are extensively used to generate analogous secondary and tertiary alcohols on a cyclohexane scaffold.

For example, the reaction of a Grignard reagent, such as methylmagnesium bromide, with a 4-substituted cyclohexanone will produce a tertiary alcohol. Similarly, reacting a Grignard reagent with a 4-substituted cyclohexanecarboxaldehyde (B41370) would yield a secondary alcohol. These reactions are invaluable for creating a diverse range of substituted cyclohexanols. The choice of the specific Grignard reagent and the carbonyl-containing starting material allows for the controlled introduction of various alkyl or aryl groups onto the cyclohexyl ring structure.

Stereoselective Synthesis Approaches for Analogous Cyclohexanols

Achieving stereochemical control is paramount when synthesizing complex molecules. For cyclohexanol derivatives, which can possess multiple stereocenters, asymmetric catalysis and enzymatic methods are employed to obtain high enantiomeric purity.

Asymmetric catalysis provides a direct route to enantioenriched products from prochiral starting materials. In the context of synthesizing chiral cyclohexanols, this often involves the use of chiral catalysts to control the stereochemical outcome of a reaction. For instance, catalytic asymmetric methods have been developed for the synthesis of enantioenriched cyclohexanes from 1,5-diols via a hydrogen borrowing catalysis mechanism. nih.gov This process, mediated by a chiral iridium(I) complex, can impart high levels of both diastereoselectivity and enantioselectivity. nih.gov

Another approach involves the organocatalyzed asymmetric synthesis of highly functionalized cyclohexanes. Using chiral organocatalysts, such as those derived from cinchona alkaloids or proline, it is possible to facilitate cascade reactions that construct the cyclohexane ring with excellent stereocontrol, generating multiple contiguous stereocenters in a single transformation.

Enzymatic resolution is a powerful technique for separating racemic mixtures of chiral compounds. This method relies on the high stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic substrate. For the enantiomeric enrichment of analogous cyclohexanols, lipase-catalyzed kinetic resolution is frequently employed.

In a typical procedure, a racemic alcohol is subjected to acylation using an acyl donor like vinyl acetate (B1210297) in the presence of a lipase (B570770). The enzyme will selectively acylate one enantiomer, leaving the other unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be separated. Lipases such as Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PCL), and Pseudomonas fluorescens lipase have proven effective in the resolution of various racemic alcohols, including substituted cyclohexanols, yielding products with high enantiomeric excess. researchgate.netnih.gov The efficiency and selectivity of the resolution can be influenced by the choice of enzyme, solvent, and acyl donor. research-nexus.net

Table 2: Enzymes Used in the Kinetic Resolution of Racemic Alcohols
EnzymeAbbreviationTypical Application
Candida antarctica Lipase BCALB / Novozym 435Highly selective for a wide range of alcohols. nih.gov
Pseudomonas cepacia LipasePCLEffective in resolving aromatic Morita-Baylis-Hillman adducts. nih.gov
Pseudomonas fluorescens LipasePFLGood performance in resolving various acetate derivatives. nih.gov
Candida rugosa LipaseCRLDemonstrates high activity and enantioselectivity for specific substrates. research-nexus.net

Modern Synthetic Innovations

The field of organic synthesis is continuously evolving, with new methodologies aiming for greater efficiency, selectivity, and sustainability. The synthesis of complex structures like substituted cyclohexylmethanols benefits from these advancements. One significant area of innovation is the use of C-H functionalization. youtube.com This strategy involves the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, bypassing the need for pre-functionalized starting materials and thus improving atom economy. For a molecule like this compound, C-H functionalization could potentially be used to introduce the methoxyphenyl group onto a cyclohexane precursor in a more direct fashion.

Furthermore, the development of novel catalytic systems continues to push the boundaries of what is synthetically possible. Multi-catalyst systems, where two or more catalysts operate in concert to perform sequential transformations in a single pot, are becoming more common. nih.gov These cascade reactions can rapidly build molecular complexity from simple starting materials. The application of such strategies to the synthesis of functionalized cyclohexanes allows for the efficient and stereoselective construction of these important structural motifs.

Photocatalytic C–H Activation Strategies for Arylation

A key structural feature of this compound is the bond between the cyclohexane ring and the methoxyphenyl group. Traditionally, forming such carbon-carbon bonds requires pre-functionalized starting materials. However, modern photocatalytic strategies enable the direct arylation of C–H bonds on substrates like cyclohexane, offering a more atom-economical route.

Photocatalytic C–H arylation involves using a catalyst that, upon absorbing light, can initiate a reaction between a C–H bond on an alkane and an aryl coupling partner. beilstein-journals.org This process typically utilizes a photocatalyst, often in conjunction with a nickel catalyst, to facilitate the coupling. nih.gov For instance, research has demonstrated the direct arylation of cyclohexane using various photocatalytic systems under visible light. rsc.orgresearchgate.net These reactions often proceed via a hydrogen-atom transfer (HAT) mechanism, where the photoexcited catalyst abstracts a hydrogen atom from the cyclohexane ring, generating a cyclohexyl radical. This radical can then engage with an aryl partner to form the desired C-C bond.

The advantages of this approach include:

Direct Functionalization: It avoids the need for pre-installing functional groups on the cyclohexane starting material.

Mild Conditions: Reactions are often conducted at or near room temperature using visible light, reducing energy consumption. rsc.org

High Selectivity: Modern catalysts can offer high regioselectivity for specific C–H bonds.

While not yet documented specifically for the industrial synthesis of this compound, these photocatalytic C–H activation strategies represent a frontier in organic synthesis with significant potential for creating such aryl-cyclohexane scaffolds more efficiently. beilstein-journals.orgacs.org

Continuous Flow Reactor Applications in Analogous Syntheses

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). nih.govflinders.edu.au Instead of large-scale batch reactors, reactants are pumped through a network of tubes or channels where the reaction occurs. This methodology offers significant advantages for syntheses analogous to that of this compound.

Key benefits of continuous flow systems include:

Enhanced Safety: The small volume of reactants at any given point minimizes the risks associated with highly reactive or exothermic processes. uc.pt

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing. flinders.edu.au

Scalability and Reproducibility: Scaling up production is achieved by running the system for longer periods rather than redesigning large reactors. Flow systems also offer high reproducibility. uc.pt

Process Integration: Multiple reaction, separation, and purification steps can be connected in a continuous sequence, reducing manual handling and the need to isolate intermediates. mdpi.comresearchgate.net

For example, the synthesis of the analgesic drug Tramadol, which shares a substituted cyclohexane core, has been successfully adapted to a continuous-flow platform. researchgate.net This demonstrates the applicability of flow chemistry for creating complex molecules with similar structural motifs. The precise control over reaction parameters like temperature, pressure, and residence time offered by flow reactors makes them ideal for optimizing complex multi-step syntheses. beilstein-journals.orgspringernature.com

FeatureBatch ReactorContinuous Flow Reactor
Scale Limited by vessel sizeTime-dependent; scalable by extending run time
Heat Transfer Often inefficient and slowHighly efficient and rapid
Safety Higher risk with large volumesInherently safer due to small reaction volumes
Process Control Less precise control over parametersPrecise control over temperature, pressure, time
Reproducibility Can vary between batchesHigh
Integration Difficult to couple multiple stepsEasily integrated into multi-step sequences

Green Chemistry Metrics (E-factor, Process Mass Intensity) and Sustainable Synthetic Practices

Evaluating the environmental impact of a chemical synthesis is crucial for developing sustainable manufacturing processes. Green chemistry metrics provide quantitative tools to assess and compare the "greenness" of different synthetic routes. nih.gov Two of the most widely used mass-based metrics are the E-Factor and Process Mass Intensity (PMI). unica.it

E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor signifies less waste generation and a greener process.

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

Process Mass Intensity (PMI): Developed by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is the ratio of the total mass of all materials used (reactants, solvents, reagents, process water) to the mass of the final product. acsgcipr.orgacsgcipr.org The ideal PMI is 1 (meaning 100% of the input mass ends up in the product), though this is never achieved in practice. unica.it

PMI = Total Mass of Inputs (kg) / Mass of Product (kg)

The relationship between the two metrics is: PMI = E-Factor + 1 . nih.gov

In the pharmaceutical industry, where complex multi-step syntheses are common, PMI values can be very high, often ranging from 100 to over 200, with the vast majority of mass being attributed to solvent usage. researchgate.netresearchgate.net By calculating the PMI for a synthetic route to a molecule like this compound, chemists can identify hotspots for waste generation and target specific steps for optimization, such as reducing solvent use, employing catalytic rather than stoichiometric reagents, and improving reaction yields. whiterose.ac.uk These metrics are essential tools for guiding the development of more cost-effective and environmentally responsible chemical processes. mdpi.comwiley-vch.de

MetricFormulaIdeal ValueFocus
E-Factor Mass of Waste / Mass of Product0Waste Output
Process Mass Intensity (PMI) Total Mass of Inputs / Mass of Product1Total Inputs

Derivatization Pathways from Precursor Molecules

The this compound scaffold contains a primary hydroxyl (-CH₂OH) group, which is a versatile functional handle for further chemical modifications. Derivatization of this group allows for the synthesis of a wide array of related compounds with potentially different physical or biological properties.

Acetylation of Hydroxyl Groups in Related Cyclohexyl Alcohols

Acetylation is a common and fundamental reaction in organic synthesis, used to convert a hydroxyl group into an acetate ester. mdpi.com This transformation is often employed to protect the alcohol functionality during subsequent reaction steps or to modify the parent molecule's properties. For a compound like this compound, the primary alcohol can be readily acetylated.

The reaction is typically carried out using acetic anhydride (B1165640) or acetyl chloride as the acetylating agent, often in the presence of a base (like pyridine) or an acid catalyst. mdpi.comresearchgate.net Research on analogous structures, such as 1-(cyano(4-methoxyphenyl)methyl)cyclohexanol, has demonstrated successful acetylation of the hydroxyl group using acetic anhydride with zinc chloride as a catalyst. researchgate.net A general procedure for the acetylation of alcohols involves treating the alcohol with the acetylating agent in a suitable solvent, with the reaction often proceeding rapidly at room temperature or with gentle heating. researchgate.net This straightforward derivatization converts the polar hydroxyl group into a less polar acetate ester, altering its solubility and chemical reactivity.

Functional Group Interconversions on Analogous Scaffolds

The hydroxyl group of this compound and its precursors serves as a starting point for various functional group interconversions (FGIs). These transformations are fundamental to synthetic chemistry, allowing for the conversion of one functional group into another to build molecular complexity.

Key examples of FGIs on analogous scaffolds include:

Oxidation of the Alcohol: The primary alcohol group can be oxidized to form an aldehyde or a carboxylic acid, depending on the reagents and conditions used. For instance, the related compound cyclohexyl-(4-methoxy-phenyl)-methanol can be oxidized to yield the corresponding ketone, cyclohexyl-(4-methoxy-phenyl)-methanone. google.com This transforms the alcohol into a carbonyl group, which can then participate in a different set of reactions.

Conversion to a Leaving Group: The hydroxyl group itself is a poor leaving group for nucleophilic substitution reactions. It can be converted into a better leaving group, such as a tosylate, by reacting it with tosyl chloride (TsCl) in the presence of a base like pyridine. pearson.com The resulting tosylate is an excellent substrate for substitution reactions, allowing the introduction of a wide range of nucleophiles to replace the original hydroxyl functionality.

These derivatization and interconversion pathways highlight the synthetic versatility of the this compound structure, enabling its use as a precursor for a diverse range of other chemical compounds.

Chemical Reactivity and Mechanistic Studies of 4 4 Methoxyphenyl Cyclohexyl Methanol Systems

Reactions of the Hydroxyl Group (e.g., Oxidation to Carbonyls)

The primary alcohol functional group in [4-(4-methoxyphenyl)cyclohexyl]methanol is a key site for chemical modification, most notably through oxidation reactions. The conversion of this hydroxyl group can lead to the formation of either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

The oxidation of primary alcohols to aldehydes requires carefully selected reagents to prevent over-oxidation to the carboxylic acid. A variety of oxidizing agents are known to effect this transformation. For instance, pyridinium (B92312) chlorochromate (PCC) in a solvent like methylene (B1212753) chloride is a standard method for converting primary alcohols to aldehydes with high efficiency. researchgate.net In a study on the synthesis of 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde, the corresponding benzyl (B1604629) alcohol was quantitatively oxidized to the aldehyde using PCC. researchgate.net Similarly, the oxidation of cyclohexyl-(4-methoxy-phenyl)-methanol to the corresponding ketone has been documented, showcasing the reactivity of such systems. google.com

For the conversion to a carboxylic acid, stronger oxidizing agents are necessary. Reagents such as potassium permanganate (B83412) (KMnO₄) in an alkaline solution are effective for the oxidation of primary alcohols. byjus.comlearncbse.in Other systems, like catalytic amounts of lanthanum(III) oxide (La₂O₃) with tert-butyl hydroperoxide (t-BuOOH), have also been shown to transform a range of aromatic and aliphatic alcohols into their corresponding carboxylic acids and ketones. researchgate.net

The table below summarizes various oxidizing agents and their typical outcomes when applied to primary alcohols analogous to this compound.

ReagentProductTypical Conditions
Pyridinium chlorochromate (PCC)AldehydeMethylene chloride, room temperature
Kornblum oxidation (DMSO, NaHCO₃)AldehydeElevated temperature
Alkaline Potassium Permanganate (KMnO₄)Carboxylic AcidBasic aqueous solution, heat
Lanthanum(III) oxide (La₂O₃) / t-BuOOHCarboxylic AcidAcetonitrile (B52724), ambient temperature

Transformations Involving the Methoxyaryl Moiety (e.g., nucleophilic substitution of methoxy (B1213986) group)

The methoxy group on the phenyl ring is generally stable but can be cleaved under specific conditions to yield the corresponding phenol (B47542), 4-(4-hydroxy-phenyl)cyclohexyl]methanol. This transformation, a demethylation reaction, typically involves nucleophilic attack on the methyl group or activation of the ether oxygen.

Classic methods for cleaving aryl methyl ethers often involve strong protic acids like HBr or HI, or Lewis acids such as boron tribromide (BBr₃). However, modern synthetic chemistry has developed milder and more selective methods. For example, organophotoredox catalysis has emerged as a chemoselective strategy for the deprotection of phenolic ethers. chemrxiv.org This method can selectively cleave the aryl C-O bond over aliphatic ethers, which is relevant for molecules containing multiple ether functionalities. chemrxiv.org

Another approach involves radical-mediated reactions. A method for the selective cleavage of methoxy groups adjacent to hydroxyl groups utilizes a radical hydrogen abstraction as the key step. nih.gov In this process, an alkoxyl radical generated from a nearby hydroxyl group can react with the methoxy group, transforming it into an acetal (B89532) which is then hydrolyzed to the phenol. nih.gov While this specific intramolecular pathway is not directly applicable to this compound due to the distance between the groups, it highlights the utility of radical chemistry in C-O bond cleavage.

The table below presents several reagents used for the demethylation of anisole (B1667542) derivatives.

Reagent/MethodMechanism TypeKey Features
Boron Tribromide (BBr₃)Lewis Acid-mediatedHighly effective, but requires stoichiometric amounts and careful handling.
Hydrobromic Acid (HBr)Strong Acid-mediatedClassic method, often requires harsh conditions (high temperature).
Organophotoredox CatalysisRadical Ion IntermediatesHigh chemoselectivity for phenolic ethers over aliphatic ethers under mild conditions. chemrxiv.org
Aluminum Chloride (AlCl₃) with Acyl ChloridesLewis Acid-mediatedCan lead to selective demethylation followed by acylation of the aromatic ring. nih.gov

Ring-Opening and Rearrangement Pathways in Cyclohexyl Derivatives (e.g., transannular hydride shifts in related systems)

The cyclohexyl ring, while generally stable, can participate in rearrangement and, in some cases, ring-opening reactions, particularly when reactive intermediates like carbocations or radicals are formed on or adjacent to the ring. These pathways are often driven by the release of ring strain or the formation of a more stable intermediate.

In radical-based reactions, substituted cyclohexyl radicals can rearrange to cyclopentylmethyl radicals. This process typically occurs through a sequential ring-opening to a hexenyl radical, followed by a 5-exo ring-closure. nih.gov The energetic feasibility of this pathway is highly dependent on the presence of radical-stabilizing substituents on the cyclohexyl ring. nih.gov

Carbocation-mediated rearrangements are also common in cyclohexyl systems. For instance, the Tiffeneau-Demjanov rearrangement can be used to expand a cyclic ketone into a larger ring, a process that proceeds through a carbocation intermediate. msu.edu More fundamentally, the formation of a carbocation on a carbon adjacent to the ring can trigger a 1,2-shift, leading to ring expansion. For example, a carbocation on the methylene group of the subject compound could theoretically lead to a cycloheptyl system. Such rearrangements are driven by the formation of a more stable carbocation. masterorganicchemistry.comyoutube.com

Transannular hydride shifts are intramolecular hydrogen transfers that occur across a ring. These shifts are well-documented in medium-sized rings (8-11 members) but can also occur in six-membered rings under specific circumstances, often facilitated by base or acid catalysis. uni-due.dersc.org For example, a base-induced intramolecular 1,4-hydride shift has been observed in a cyclohexanone (B45756) derivative. rsc.org These shifts proceed through cyclic transition states and are a fundamental pathway for the interconversion of isomers. uni-due.de

The following table provides examples of these rearrangement pathways in related cyclic systems.

PathwayIntermediateDriving ForceExample System
Cyclohexyl to Cyclopentylmethyl RearrangementRadicalFormation of a stabilized hexenyl radical intermediate. nih.govAvermectin-related macrocycles. nih.gov
Ring ExpansionCarbocationRelief of ring strain and/or formation of a more stable carbocation (e.g., secondary to tertiary). msu.eduyoutube.comPinacol and Tiffeneau-Demjanov rearrangements. msu.edu
Transannular Hydride ShiftAnionic/CationicFormation of a more stable keto-alcohol or through low-energy bridged cation transition states. uni-due.dersc.orgMedium-ring carbocycles and substituted cyclohexanones. uni-due.dersc.org

Sophisticated Analytical and Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like [4-(4-Methoxyphenyl)cyclohexyl]methanol. It provides detailed information about the carbon-hydrogen framework.

1D and 2D NMR for Structure Elucidation

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, offers primary evidence for the molecular structure.

¹H NMR: The proton NMR spectrum displays signals corresponding to each unique proton environment. For this compound, the aromatic protons on the methoxyphenyl ring typically appear as two distinct doublets in the range of δ 6.8-7.3 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. researchgate.net The singlet for the methoxy (B1213986) (-OCH₃) group protons is expected around δ 3.8 ppm. researchgate.net The protons of the cyclohexyl ring and the methylene (B1212753) group (-CH₂OH) produce a series of multiplets in the upfield region (δ 1.0-2.5 ppm), often with significant overlap. The proton of the hydroxyl (-OH) group typically appears as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show characteristic signals for the aromatic carbons (δ 110-160 ppm), the methoxy carbon (around δ 55 ppm), the carbons of the cyclohexyl ring (δ 25-45 ppm), and the hydroxymethyl carbon (-CH₂OH) (δ 60-70 ppm). rsc.orgresearchgate.net

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to resolve structural ambiguities by establishing connectivity between protons and carbons.

Stereochemical Assignment via NMR Coupling Analysis

The cyclohexane (B81311) ring in this compound can exist as cis or trans isomers, depending on the relative orientation of the 4-methoxyphenyl (B3050149) and hydroxymethyl groups. The stereochemistry is determined by analyzing the coupling constants (J-values) and the chemical shifts of the cyclohexyl protons in the ¹H NMR spectrum.

The proton attached to the carbon bearing the 4-methoxyphenyl group (C1-H) and the proton on the carbon bearing the hydroxymethyl group (C4-H) are key diagnostic signals.

In the trans isomer, both substituents can occupy equatorial positions in the preferred chair conformation, leading to a greater separation in chemical shifts between axial and equatorial protons.

In the cis isomer, one substituent must be axial while the other is equatorial, resulting in different proton-proton coupling constants. The width and multiplicity of the signals for the C1-H and C4-H protons can distinguish between the isomers, with axial-axial couplings typically being larger (8-13 Hz) than axial-equatorial or equatorial-equatorial couplings (2-5 Hz).

¹H NMR Spectroscopic Data (Expected Ranges)
Assignment Chemical Shift (δ, ppm)
Aromatic Protons (AA'BB' system)6.8 - 7.3 (two doublets)
Methoxy Protons (-OCH₃)~3.8 (singlet)
Hydroxymethyl Protons (-CH₂OH)~3.5 (doublet)
Cyclohexyl Protons (-CH-, -CH₂-)1.0 - 2.5 (multiplets)
Hydroxyl Proton (-OH)Variable (broad singlet)
¹³C NMR Spectroscopic Data (Expected Ranges)
Assignment Chemical Shift (δ, ppm)
Aromatic C-O158 - 160
Aromatic C-H114 - 128
Aromatic Quaternary C130 - 138
Hydroxymethyl Carbon (-CH₂OH)60 - 70
Methoxy Carbon (-OCH₃)~55
Cyclohexyl Carbons25 - 45

Advanced Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound and is instrumental in purity assessment.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound (C₁₄H₂₀O₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared against the experimentally determined value. A close match (typically within 5 ppm) confirms the molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly useful for separating the cis and trans isomers of this compound and confirming their identity. nih.govusgs.gov In studies of similar compounds like (4-methylcyclohexyl)methanol, the trans isomer is often observed to elute from the GC column before the cis isomer. nih.govusgs.gov The mass spectrum obtained for each separated isomer serves as a chemical fingerprint, showing the molecular ion peak and characteristic fragmentation patterns that can be used for structural confirmation.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides information about the functional groups present in the molecule.

The IR spectrum of this compound would exhibit several characteristic absorption bands:

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol group. rsc.org

Absorptions around 2850-3000 cm⁻¹ are due to the C-H stretching vibrations of the sp³ hybridized carbons in the cyclohexyl and methylene groups. nist.gov

Sharp peaks just above 3000 cm⁻¹ can be attributed to the C-H stretching of the aromatic ring.

A strong absorption band for the C-O stretching of the ether linkage is expected around 1240-1260 cm⁻¹, while the C-O stretching of the primary alcohol typically appears around 1050 cm⁻¹. newdrugapprovals.org

Peaks in the 1500-1610 cm⁻¹ region correspond to C=C stretching vibrations within the aromatic ring. researchgate.net

Characteristic IR Absorption Bands
Functional Group Frequency (cm⁻¹)
O-H Stretch (Alcohol)3200 - 3600 (broad)
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 2960
C=C Stretch (Aromatic)1500 - 1610
C-O Stretch (Aryl Ether)1240 - 1260
C-O Stretch (Primary Alcohol)~1050

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography stands as the gold standard for determining the precise atomic arrangement within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a crystal, a detailed three-dimensional model of the molecule can be constructed, revealing bond lengths, bond angles, and stereochemistry.

Single Crystal X-ray Diffraction (SCXRD) is a powerful technique that provides unequivocal structural information, provided that a suitable single crystal of the analyte can be grown. For this compound, which may be an oil or a solid that is difficult to crystallize, preparing crystalline derivatives is a common strategy to facilitate SCXRD analysis.

Research on analogous compounds demonstrates the utility of this method. For instance, the crystal structure of 1-(Cyano(4-methoxyphenyl)methyl)cyclohexyl Acetate (B1210297), a related derivative, was determined using SCXRD. researchgate.net The analysis revealed that the compound crystallized in the orthorhombic space group Pbca, and the study provided precise cell parameters (a = 13.412 Å, b = 12.398 Å, c = 19.026 Å). researchgate.net Similarly, the analysis of (4-Ethylcyclohexyl)(4-methoxyphenyl)methanone showed that its cyclohexane ring adopts a chair conformation. nih.gov Such analyses for a crystalline derivative of this compound would confirm the cis or trans relationship between the 4-methoxyphenyl and the hydroxymethyl groups on the cyclohexane ring, a critical detail that other spectroscopic methods may not definitively establish.

The data obtained from an SCXRD experiment would include:

Unit Cell Dimensions: The precise lengths and angles of the crystal lattice.

Space Group: The description of the crystal's symmetry.

Atomic Coordinates: The x, y, and z positions of each atom in the unit cell, which allows for the calculation of bond lengths and angles.

Molecular Conformation: The absolute conformation of the molecule, including the chair conformation of the cyclohexane ring and the orientation of its substituents.

Table 1: Representative Crystal Data for an Analogous Compound This table illustrates the type of data obtained from an SCXRD experiment on a related methoxyphenyl-cyclohexyl derivative.

ParameterExample Value for a Crystalline Analogue nih.gov
Chemical FormulaC₁₆H₂₂O₂
Formula Weight246.34
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.613
b (Å)5.751
c (Å)31.085
β (°)94.674
Volume (ų)1356.5
Z (molecules/cell)4

Microcrystal Electron Diffraction (MicroED) for Challenging Samples

When growing single crystals large enough for conventional X-ray diffraction is not feasible, Microcrystal Electron Diffraction (MicroED) offers a powerful alternative. This cryo-electron microscopy (cryo-EM) technique can determine high-resolution atomic structures from nanocrystals, which are often present in samples that appear as powders. nih.govacs.orgthermofisher.com

The advantages of MicroED for analyzing compounds like this compound are significant:

Sample Size: It requires crystals that are a billionth of the size needed for X-ray crystallography. nih.gov

Speed: Data collection can be completed in minutes. nih.govthermofisher.com

Powder Analysis: It can derive structures directly from seemingly amorphous powders or heterogeneous mixtures, bypassing the need for extensive crystallization efforts. nih.govnih.gov

The process involves depositing a small amount of the powdered sample onto an electron microscopy grid. The grid is then frozen and data is collected by rotating the nanocrystals in a cryo-transmission electron microscope (cryo-TEM) under a low-dose electron beam. researchgate.net The resulting diffraction patterns are processed using software similar to that used for X-ray crystallography to generate the final structure. researchgate.net This technique has been successfully used to determine the structures of various small organic molecules, making it an ideal approach for challenging samples of this compound or its derivatives. nih.govnih.govresearchgate.net

Chromatographic Methodologies for Purity and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating its cis and trans isomers. These methods exploit subtle differences in the physical and chemical properties of compounds to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds. It is widely used for determining the purity of reaction products and for separating stereoisomers. For this compound, a reversed-phase HPLC method would typically be employed.

In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. sielc.comoup.com The separation is based on the differential partitioning of the isomers between the two phases. The cis and trans isomers of this compound have different three-dimensional shapes, leading to distinct interactions with the stationary phase and, consequently, different retention times. This allows for their quantification and isolation. researchgate.net Preparative HPLC can be used to separate larger quantities of the isomers for further study. nih.gov

Table 2: Illustrative HPLC Method Parameters for Isomer Separation This table provides a typical set of starting conditions for the HPLC analysis of this compound.

ParameterTypical Condition
ColumnC18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile PhaseIsocratic or gradient elution with Acetonitrile/Water
Flow Rate1.0 mL/min
DetectionUV at 225 nm (due to the methoxyphenyl chromophore)
Column Temperature25-40 °C
Injection Volume10 µL

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used to monitor reaction progress, identify compounds, and determine the purity of a sample. A TLC analysis of this compound would involve spotting a solution of the compound onto a silica (B1680970) gel plate (the stationary phase). researchgate.net

The plate is then developed in a sealed chamber containing a suitable mobile phase, typically a mixture of nonpolar and polar organic solvents like hexane (B92381) and ethyl acetate. The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential adsorption to the silica and solubility in the mobile phase. The separated spots are visualized, often using a UV lamp, as the methoxyphenyl group is UV-active. researchgate.net The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given TLC system. The cis and trans isomers would likely show different Rf values, allowing for a quick assessment of isomeric composition. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and other elements in a compound. This data is used to confirm the empirical formula of a newly synthesized substance. For this compound (C₁₄H₂₀O₂), the theoretical elemental composition is calculated based on its molecular formula and the atomic masses of its constituent elements.

The experimental values, obtained using an automated elemental analyzer, are then compared to the theoretical values. A close agreement (typically within ±0.4%) provides strong evidence for the compound's identity and purity. researchgate.net This technique was used to confirm the composition of the precursor 1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol, where the found percentages of C, H, and N were within 0.02% of the calculated values. researchgate.net

**Table 3: Elemental Composition of this compound (C₁₄H₂₀O₂) **

ElementTheoretical Mass %
Carbon (C)76.32%
Hydrogen (H)9.15%
Oxygen (O)14.53%

Computational Chemistry and Molecular Modeling of 4 4 Methoxyphenyl Cyclohexyl Methanol

Quantum Mechanical Approaches: Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed due to its favorable balance of computational cost and accuracy. researchgate.net DFT calculations are foundational for determining a molecule's optimized geometry, energetic stability, and a variety of other chemical properties. researchgate.net

The first step in the computational analysis of [4-(4-Methoxyphenyl)cyclohexyl]methanol is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy on the potential energy surface. researchgate.net For this molecule, a key aspect would be determining the preferred conformation of the cyclohexane (B81311) ring (typically a chair conformation) and the orientation of the axial or equatorial positions of its substituents. jkps.or.krmsu.edu

The 4-(4-methoxyphenyl) group and the methanol (B129727) group can exist in either cis or trans relationships relative to each other, and each of these can have axial or equatorial orientations. DFT calculations can predict the relative energies of these different isomers. Generally, substituents on a cyclohexane ring are more stable in the equatorial position to minimize steric hindrance. msu.edu DFT methods, such as B3LYP combined with a basis set like 6-31G(d), are commonly used for such optimizations. researchgate.net The calculations would yield precise bond lengths, bond angles, and dihedral angles for the most stable conformer.

Illustrative Data for Optimized Geometry: The following table is an example of what a DFT geometry optimization output would look like for the key structural parameters of the molecule.

ParameterDescriptionTypical Predicted Value (Å or °)
C-C (cyclohexane)Average carbon-carbon bond length in the cyclohexane ring~1.54 Å
C-O (methanol)Bond length of the carbon-oxygen bond in the CH₂OH group~1.43 Å
C-O (methoxy)Bond length of the carbon-oxygen bond in the OCH₃ group~1.36 Å (aromatic), ~1.42 Å (methyl)
C-C-C (cyclohexane)Average bond angle within the cyclohexane ring~111°

Once the molecule's geometry is optimized, DFT can be used to predict its spectroscopic properties. This is a crucial step for validating a synthesized compound's structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used with DFT to calculate the nuclear magnetic shielding tensors. irjet.netnih.gov These values can be converted into predicted ¹H and ¹³C NMR chemical shifts. By comparing the calculated shifts with experimental data, researchers can confirm the molecule's structure and assign specific signals to particular atoms. irjet.netnih.gov

IR Spectroscopy: DFT calculations can also determine the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific molecular motion (e.g., stretching, bending). These frequencies can be correlated with the peaks observed in an experimental infrared (IR) spectrum, helping to identify the presence of key functional groups, such as the O-H stretch of the alcohol, C-O stretches of the alcohol and ether, and C-H stretches of the aromatic and aliphatic parts. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes

While DFT is excellent for finding the lowest-energy structure, this compound is not static. At room temperature, it is a flexible molecule that can adopt various conformations. The cyclohexane ring, for instance, can undergo a "ring flip" where axial substituents become equatorial and vice versa. acs.orgyoutube.com

Reaction Pathway and Transition State Analysis

Computational chemistry can be used to model the chemical reactions of this compound. The primary alcohol group is a key site for reactions like oxidation or dehydration. libretexts.orgmasterorganicchemistry.com DFT can be used to map the entire reaction pathway from reactants to products.

This involves locating the transition state—the highest energy point along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. For example, the oxidation of the primary alcohol to an aldehyde could be modeled. khanacademy.org Such an analysis would provide a detailed, step-by-step understanding of the reaction mechanism at the molecular level, which is often difficult to probe experimentally. researchgate.netnih.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

The functional groups in this compound—the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups—are capable of forming intermolecular interactions, particularly hydrogen bonds. These interactions are crucial in determining the physical properties of the substance, such as its boiling point and solubility.

The hydroxyl group is a classic hydrogen bond donor (the H atom) and acceptor (the O atom). The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor. Therefore, in a pure sample, molecules of [4-(4-M-ethoxyphenyl)cyclohexyl]methanol can form hydrogen bonds with each other (O-H···O). DFT calculations can be used to model dimers or larger clusters of molecules to quantify the strength and preferred geometry of these hydrogen bonds. rsc.orgresearchgate.netbgu.ac.il Studies on similar systems containing phenol (B47542) and alcohol groups have shown that heteromeric hydrogen bonds (e.g., alcohol O-H donating to a methoxy oxygen) are often energetically preferred. rsc.orgresearchgate.net

Potential Hydrogen Bonding Sites in this compound:

Functional GroupRoleDescription
Hydroxyl (-OH)Donor & AcceptorThe hydrogen atom can be donated to an acceptor; the oxygen atom can accept a hydrogen.
Methoxy (-OCH₃)AcceptorThe oxygen atom can act as a hydrogen bond acceptor.
Phenyl Ring (π-system)AcceptorThe electron-rich π-system of the aromatic ring can accept a hydrogen in an O-H···π interaction.

In addition to classical hydrogen bonding, weaker C-H···O interactions and π-stacking interactions between the phenyl rings of adjacent molecules can also play a role in the solid-state packing and liquid-phase structure of the compound.

Structure Property Relationships in 4 4 Methoxyphenyl Cyclohexyl Methanol and Its Derivatives

Electronic and Steric Effects of the 4-Methoxyphenyl (B3050149) Moiety

The 4-methoxyphenyl group imparts significant electronic and steric character to the [4-(4-Methoxyphenyl)cyclohexyl]methanol molecule. The methoxy (B1213986) group (-OCH₃) is a strong electron-donating group due to resonance, which enriches the electron density of the phenyl ring, particularly at the ortho and para positions. This increased electron density can influence the reactivity of the aromatic ring in electrophilic substitution reactions. Conversely, the oxygen atom in the methoxy group is electronegative, leading to an inductive electron-withdrawing effect. However, for substituents on a benzene (B151609) ring, the resonance effect typically dominates over the inductive effect. lumenlearning.comopenstax.org

Table 1: Comparison of A-Values for Phenyl and Related Substituents
SubstituentA-Value (kcal/mol)
-H0
-CH₃1.7
-C₆H₅~3.0
-C(CH₃)₃> 4.5

Influence of Cyclohexyl Ring Conformation on Molecular Properties

The cyclohexane (B81311) ring is not planar and predominantly adopts a chair conformation to minimize angle and torsional strain. maricopa.edu In this compound, the bulky 4-methoxyphenyl group will strongly favor an equatorial position to avoid steric clashes with the axial hydrogens on the same side of the ring. libretexts.org The chair conformation can undergo a "ring flip" to an alternative chair conformation, where axial substituents become equatorial and vice versa. However, due to the large A-value of the aryl group, the equilibrium will lie heavily towards the conformer where the 4-methoxyphenyl group is equatorial.

The conformation of the cyclohexyl ring also influences the orientation of the methanol (B129727) group. In the most stable conformer, with the 4-methoxyphenyl group equatorial, the methanol group at the C1 position can be either axial or equatorial, corresponding to the trans and cis isomers, respectively. The boat conformation is a higher-energy intermediate in the chair-to-chair interconversion and is generally not significantly populated at room temperature. maricopa.edu However, certain reactions or molecular interactions could proceed through these higher-energy conformations. The relative orientation of the substituents in the chair conformation will dictate the molecule's dipole moment and its ability to interact with other molecules or surfaces.

Table 2: Relative Energies of Cyclohexane Conformations
ConformationRelative Energy (kcal/mol)Key Strain Features
Chair0Staggered bonds, minimal strain
Twist-Boat~5.5Some torsional and steric strain
Boat~6.9Flagpole interactions, eclipsing strain
Half-Chair~10.8Significant angle and torsional strain

Impact of Stereoisomerism on Reactivity and Molecular Recognition

This compound can exist as cis and trans diastereomers, depending on the relative orientation of the 4-methoxyphenyl and the hydroxymethyl groups. In the more stable chair conformations, the trans isomer will have both the 4-methoxyphenyl and the hydroxymethyl groups in equatorial positions (diequatorial). The cis isomer will have one group in an equatorial position and the other in an axial position. Given the larger steric bulk of the 4-methoxyphenyl group, it will preferentially occupy the equatorial position, forcing the hydroxymethyl group into an axial position in the cis isomer. libretexts.org

This difference in the three-dimensional arrangement of the functional groups has a profound impact on the molecule's reactivity. An axial hydroxymethyl group in the cis isomer is more sterically hindered than an equatorial one in the trans isomer. gmu.edu This can affect the rate of reactions involving the hydroxyl group, such as esterification or oxidation. For instance, reactions that proceed via a backside attack on the carbon bearing the hydroxyl group might be slower for the axial isomer due to steric hindrance from the cyclohexane ring itself.

Molecular recognition, a key process in biological systems and catalysis, is highly sensitive to stereochemistry. The distinct shapes of the cis and trans isomers will lead to different binding affinities with enzymes or receptors. The spatial presentation of the hydroxyl group and the hydrophobic 4-methoxyphenyl group will determine how the molecule fits into a binding pocket. Chiral recognition is also possible if a chiral center is introduced, for example, by enzymatic hydroxylation, leading to enantiomers that can exhibit different biological activities.

Substituent Effects on Chemical Reactivity (e.g., comparison with halogen vs. alkyl)

The chemical reactivity of this compound can be modulated by introducing other substituents on either the cyclohexane or the phenyl ring. The principles of substituent effects can be understood by comparing the influence of electron-withdrawing groups, such as halogens, with electron-donating groups, like alkyl groups.

If a substituent is placed on the cyclohexane ring, its effect on the reactivity of the methanol group is primarily steric and inductive. For example, in a nucleophilic substitution reaction where the hydroxyl group is first converted to a good leaving group (e.g., a tosylate), the rate of reaction will be influenced by the stability of the carbocation intermediate (in an Sₙ1 reaction) or the accessibility of the reaction center to the nucleophile (in an Sₙ2 reaction). An electron-withdrawing halogen on the cyclohexane ring would destabilize a developing positive charge at the benzylic carbon, thus slowing down an Sₙ1 reaction. Conversely, an electron-donating alkyl group would stabilize the carbocation and accelerate the Sₙ1 reaction. For an Sₙ2 reaction, the steric bulk of the substituent, regardless of its electronic nature, would be a major factor, with larger groups hindering the backside attack of the nucleophile.

When substituents are placed on the 4-methoxyphenyl ring, their electronic effects are transmitted through the aromatic system. For reactions involving the aromatic ring itself (e.g., electrophilic aromatic substitution), an electron-donating alkyl group would activate the ring and direct incoming electrophiles to the ortho and para positions relative to the alkyl group. An electron-withdrawing halogen would deactivate the ring but would still be an ortho, para-director due to the resonance donation of its lone pairs. openstax.org For reactions at the benzylic position (the carbon bearing the hydroxyl group), these substituents would have a more attenuated electronic effect, influencing the stability of any charged intermediates or transition states.

Table 3: Predicted Relative Reactivity in Sₙ1 Reaction of Substituted this compound Derivatives
Substituent on Cyclohexane Ring (at C4)Electronic EffectPredicted Relative Sₙ1 Rate
-HReference1
-CH₃Electron-donating (inductive)> 1
-ClElectron-withdrawing (inductive)< 1
-BrElectron-withdrawing (inductive)< 1

Applications As Key Intermediates in Advanced Organic Synthesis

Precursor Role in the Synthesis of Complex Organic Molecules

The molecular framework of [4-(4-Methoxyphenyl)cyclohexyl]methanol serves as a crucial starting point for building more elaborate organic structures. Its utility is particularly noted in the synthesis of psychoactive compounds and liquid crystals, where the rigid cyclohexyl-phenyl core is a desirable feature.

One of the most significant applications of this structural motif is in the synthesis of arylcyclohexylamines, a class of compounds with notable pharmacological effects. The synthesis of the antidepressant drug Venlafaxine, for instance, involves intermediates that are structurally very similar. A key synthetic step involves the oxidation of a precursor alcohol, cyclohexyl-(4-methoxy-phenyl)-methanol, to the corresponding ketone, cyclohexyl-(4-methoxy-phenyl)-methanone. google.com This ketone is a direct precursor for building the more complex structure of the final active pharmaceutical ingredient. google.comresearchgate.net Cycloalkanols, in general, are recognized as important intermediates for creating potent drugs like Venlafaxine. researchgate.net

The synthesis of the Venlafaxine intermediate can be initiated from different starting materials, highlighting the versatility of synthetic routes involving the (4-methoxyphenyl)cyclohexyl core.

Table 1: Synthetic Pathways to a Key Venlafaxine Precursor

Starting Material(s) Key Reaction(s) Intermediate Formed
4-Methoxy-benzaldehyde & Cyclohexyl magnesium bromide Grignard Reaction Cyclohexyl-(4-methoxy-phenyl)-methanol google.com

Furthermore, derivatives of the cyclohexyl-phenyl structure are integral to the development of liquid crystals (LCs). nih.gov These materials require molecules with specific shapes, often calamitic (rod-shaped), to exhibit their characteristic properties of fluidity and long-range order. greyhoundchrom.com The rigid cyclohexane (B81311) connected to a phenyl group provides an excellent foundation for creating the necessary molecular anisotropy for liquid crystal phases. nih.govgreyhoundchrom.comresearchgate.netmdpi.com

Utility in Chiral Pool Synthesis and Stereoselective Routes

While this compound itself is achiral, the introduction of substituents on the cyclohexane ring or the benzylic carbon can create chiral centers. The stereoselective synthesis of specific isomers is crucial in pharmacology, where different enantiomers of a drug can have vastly different biological activities.

An example of a stereoselective route is demonstrated in the synthesis of a positional isomer, (R)-Cyclohexyl(3-methoxyphenyl)methanol. chemicalbook.com This process showcases how chemists can control the three-dimensional arrangement of atoms in a molecule. The synthesis involves an enantioselective addition of an organozinc reagent to an aldehyde, guided by a chiral catalyst. chemicalbook.com This method results in a high yield of one specific enantiomer over the other.

Table 2: Example of an Enantioselective Synthesis for a Related Compound

Step Reagents & Conditions Outcome
1 3-methoxy-1-iodobenzene with diethylzinc (B1219324) and lithium pentane-2,4-dionate in 1-methyl-pyrrolidin-2-one at 0°C. Formation of an organozinc reagent. chemicalbook.com
2 Addition of a chiral catalyst (3,3'-di(pyrrolidinylmethyl)-H8BINOL) in tetrahydrofuran (B95107) at 0°C for 1 hour. Creation of a chiral reaction environment. chemicalbook.com

This type of stereoselective control is fundamental in modern organic synthesis, allowing for the creation of pure, single-enantiomer compounds, which is often a requirement for therapeutic applications.

Derivatization for Target Molecule Construction (e.g., pharmaceuticals, agrochemicals)

Derivatization refers to the chemical transformation of a compound into a related, but different, molecule. This compound is an excellent substrate for derivatization due to its reactive alcohol group. This hydroxyl functional group can be readily converted into other functional groups, such as ketones, esters, or ethers, paving the way for the construction of diverse target molecules.

Pharmaceuticals: As previously mentioned, the oxidation of the closely related cyclohexyl-(4-methoxy-phenyl)-methanol to a ketone is a critical derivatization step in a patented synthetic route for an intermediate of Venlafaxine. google.com The resulting ketone, cyclohexyl-(4-methoxy-phenyl)-methanone, undergoes further reactions, including bromination and cyanation, to build the required molecular structure. google.com The arylcyclohexylamine framework is also found in a class of new psychoactive substances (NPS). For example, various arylcyclohexylmorpholines have been synthesized for pharmacological study, demonstrating the utility of this core structure in drug design and discovery. nih.gov

Advanced Materials: In the realm of materials science, the core structure is used to synthesize liquid crystals. nih.gov For example, polystyrene derivatives can be modified with molecules like 4-(trans-4-alkylcyclohexyl)phenol to create polymers used in liquid crystal displays. researchgate.netmdpi.com These syntheses involve derivatizing the phenolic hydroxyl group, demonstrating how the core structure can be appended to polymers to impart specific functions. The synthesis of fluorinated cyclopropanes attached to a cyclohexyl-phenyl system represents another derivatization strategy to produce liquid crystals with specific dielectric properties for display applications. nih.gov

Q & A

Q. Table 1: Synthesis Route Comparison

MethodReagents/ConditionsYield (%)Enantiomeric Excess (ee)
Chemical ReductionLiAlH₄, THF, 0°C, 4h85–90N/A
BiocatalysisD. carota cells, pH 7.070–75>90% (S)

Advanced: How can enantiomeric purity of this compound be validated?

Methodological Answer:
Enantiomeric purity is assessed via:

  • Chiral HPLC : Use columns like Chiralpak AD-H with hexane:isopropanol (90:10) mobile phase. Retention times differ by 1–2 minutes for (R)- and (S)-enantiomers .
  • NMR with Chiral Solvating Agents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces split signals for enantiomers in ¹H NMR .
  • Polarimetry : Compare specific rotation values with literature data (e.g., (S)-enantiomer: [α]₂₀ᴰ = +15° in ethanol) .

Basic: What spectroscopic techniques are effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include methoxy protons (δ 3.7–3.8 ppm), cyclohexyl protons (δ 1.4–2.2 ppm), and hydroxyl protons (broad δ 1.5–2.0 ppm). Aromatic protons appear at δ 6.8–7.2 ppm .
  • FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and methoxy (1250–1270 cm⁻¹) groups.
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 234 (C₁₄H₁₈O₂) with fragmentation patterns matching cyclohexyl and methoxyphenyl cleavage .

Advanced: How do structural modifications impact biological activity in SAR studies?

Methodological Answer:
Key modifications and their effects:

  • Methoxy Group Replacement : Substituting with hydroxyl (e.g., 4-(4-hydroxyphenyl) analog) increases polarity, enhancing solubility but reducing blood-brain barrier penetration.
  • Cyclohexyl Conformation : Cis vs. trans isomers (e.g., from hydrogenation conditions) affect receptor binding. Trans isomers show higher affinity for GABAₐ receptors in preliminary assays .
  • Derivatization : Esterification of the hydroxyl group (e.g., acetate) improves bioavailability but may reduce intrinsic activity .

Q. Table 2: SAR Trends

ModificationBiological Impact (Example)Reference
Methoxy → HydroxylIncreased solubility, reduced potency
Trans-CyclohexylEnhanced receptor binding affinity
Acetylation of -OHImproved bioavailability

Basic: What safety precautions are required for handling this compound?

Methodological Answer:

  • Storage : Store in amber glass at 2–8°C under inert gas (N₂/Ar) to prevent oxidation. Avoid prolonged exposure to light or moisture .
  • PPE : Use nitrile gloves, safety goggles, and fume hoods due to mild skin/eye irritation risks (LD₅₀ >2000 mg/kg in rats) .
  • Waste Disposal : Neutralize with 10% NaOH before incineration to avoid environmental release .

Advanced: How can DFT studies predict reactivity for this compound?

Methodological Answer:

  • HOMO-LUMO Analysis : Calculate frontier orbitals to identify nucleophilic/electrophilic sites. For example, the hydroxyl group (HOMO energy ≈ -6.2 eV) is prone to oxidation .
  • Transition State Modeling : Simulate esterification pathways to predict activation energies (e.g., ΔG‡ ≈ 25 kcal/mol for acetate formation) .
  • Solvent Effects : Use COSMO-RS models to optimize reaction conditions (e.g., ethanol vs. DMF polarity effects) .

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